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Compound of Interest

Compound Name: 2-Chloro-4,5-dimethylaniline

Cat. No.: B1464825

An In-Depth Technical Guide to the Structural and Conformational Landscape of 2-Chloro-4,5-
dimethylaniline

Executive Summary: 2-Chloro-4,5-dimethylaniline is a substituted aromatic amine of
significant interest in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] A
profound understanding of its three-dimensional structure and conformational dynamics is
paramount for predicting its reactivity, biological activity, and material properties. This guide
provides a comprehensive technical overview of the structural features of 2-Chloro-4,5-
dimethylaniline, synthesizing data from spectroscopic predictions, crystallographic analogs,
and computational chemistry principles. It is intended for researchers, chemists, and drug
development professionals who require a detailed molecular-level understanding of this
versatile chemical intermediate.

Molecular Identity and Physicochemical Properties

2-Chloro-4,5-dimethylaniline, also known as 2-Chloro-4,5-xylidine, is an organic compound
featuring a benzene ring substituted with a chloro group, two methyl groups, and an amino
group. The relative positions of these substituents dictate the molecule's electronic distribution,
steric profile, and overall reactivity. Typically a solid at room temperature, it exhibits moderate
solubility in organic solvents and is less soluble in water.[1]
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Property Value Source
CAS Number 1585-13-3 [1]
Molecular Formula CsH10CIN [3]
Molecular Weight 155.62 g/mol [4]
Canonical SMILES CC1=CC(=C(C=C1C)CI)N [3]
InChi Key CJZAXFZHDSZLRR- 3]

UHFFFAOYSA-N

Predicted XlogP 2.6 [3]

Structural Elucidation: A Multi-Technique
Perspective

Determining the precise structure of a molecule like 2-Chloro-4,5-dimethylaniline requires a
synergistic approach, combining spectroscopic techniques to probe functional groups and
connectivity with diffraction methods or computational models to define spatial arrangements.

Spectroscopic Characterization

Spectroscopy provides a molecular fingerprint, allowing for unambiguous identification and
confirmation of the covalent structure.[5]

NMR spectroscopy is the cornerstone of structural determination for organic molecules. Based
on the analysis of related substituted anilines, a predictive NMR profile can be established.[6]

[7]

e IH NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the amino protons, and the two methyl groups. The two aromatic protons will appear
as singlets due to their lack of adjacent proton neighbors. The two methyl groups are
chemically distinct and should also appear as singlets. The amino (NHz2) protons would
typically present as a broad singlet.

e 13C NMR: The carbon NMR spectrum will display eight distinct signals, corresponding to
each unigue carbon atom in the molecule. The chemical shifts of the aromatic carbons are
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influenced by the electronic effects of the chloro, amino, and methyl substituents.

Table 2: Predicted *H and 3C NMR Chemical Shifts (in ppm, relative to TMS)

Predicted Chemical

Nucleus . Multiplicity Rationale
Shift (0, ppm)
Aromatic protons
H 6.5-7.0 s (1H), s (1H)
(C3-H, C6-H).
Amino group (NH
35-45 br s (2H) group (NH:)
protons.
~2.2 s (3H) Methyl group protons.
~2.1 s (3H) Methyl group protons.
13C 140 - 145 s C1 (ipso-NHz).
115-120 S C2 (ipso-Cl).
125-135 s C4, C5 (ipso-CHs).
115-130 S C3, C6 (aromatic CH).

| | 15 - 20 | s | Methyl carbons. |

IR spectroscopy is invaluable for identifying the functional groups present.[8] The spectrum of
2-Chloro-4,5-dimethylaniline is expected to be dominated by vibrations characteristic of a
substituted aniline.

Table 3: Characteristic Infrared (IR) Absorption Frequencies
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Wavenumber (cm~—?) Vibration Type Functional Group

N-H Symmetric & . .
3350 - 3500 . Primary Amine (-NH2)
Asymmetric Stretch

3000 - 3100 C-H Aromatic Stretch Benzene Ring

2850 - 2960 C-H Aliphatic Stretch Methyl (-CHs)

1600 - 1620 N-H Scissoring (Bending) Primary Amine (-NHz2)
1450 - 1550 C=C Aromatic Stretch Benzene Ring

1250 - 1350 C-N Stretch Aryl Amine

| 700 - 850 | C-ClI Stretch | Aryl Halide |

Mass spectrometry provides the molecular weight and can reveal structural information through
fragmentation patterns. For 2-Chloro-4,5-dimethylaniline, the key diagnostic feature is the
isotopic pattern of chlorine.[9]

e Molecular lon (M*): A prominent molecular ion peak would be observed at m/z 155.

 |sotopic Peak (M+2): Due to the natural abundance of the 3’Cl isotope, a characteristic peak
will appear at m/z 157 with an intensity approximately one-third that of the M+ peak.[5]

e Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl
radical ([M-15]") or cleavage related to the chloro and amino groups.

Crystallographic Insights

While a published single-crystal X-ray structure for 2-Chloro-4,5-dimethylaniline was not
identified, analysis of structurally similar compounds provides a strong basis for predicting its
solid-state geometry.[10] For example, the structure of 2-methyl-5-nitroaniline reveals that the
aniline molecule is approximately planar, with small dihedral angles between the amino group
and the aromatic ring.[11] In substituted anilines, the C-N bond length is typically shorter than a
standard single bond, indicating some degree of conjugation between the nitrogen lone pair
and the aromatic Tt-system.
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Key Predicted Structural Parameters:

e Planarity: The benzene ring itself will be planar. Steric hindrance between the ortho-chloro
group and the amino group may cause a slight pyramidalization of the nitrogen atom and a
minor twist of the amino group out of the ring plane.

« Bond Lengths: The C-N bond is expected to be around 1.37-1.40 A. The C-Cl bond length
should be in the range of 1.73-1.75 A.

 Intermolecular Interactions: In the solid state, intermolecular hydrogen bonding between the
amino group of one molecule and the nitrogen or chlorine atom of a neighboring molecule is
highly probable, influencing the crystal packing.

Conformational Analysis

The conformational flexibility of 2-Chloro-4,5-dimethylaniline is primarily governed by rotation
around two types of bonds: the C1-N bond and the C-C bonds connecting the methyl groups to
the ring.

» Rotation about the C-N Bond: The rotation of the amino group is subject to an energy barrier
influenced by both steric and electronic factors.[12] Steric repulsion between the hydrogen
atoms of the amino group and the adjacent ortho-chloro substituent is a significant factor.
Computational studies on similar substituted anilines are used to map the potential energy
surface for this rotation, identifying the minimum energy (most stable) conformation.[13]

» Methyl Group Rotation: The methyl groups attached to the aromatic ring are also capable of
rotation. The energy barrier for this rotation is typically low, suggesting that at room
temperature, they can be considered nearly free rotors.[12]

The overall preferred conformation will be a delicate balance that minimizes steric clashes
while optimizing the electronic interaction between the nitrogen lone pair and the aromatic ring.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b1464825?utm_src=pdf-body
https://bernsteinlab.colostate.edu/123.pdf
https://pubs.aip.org/aip/jcp/article/97/11/7889/812308/Potential-energy-surfaces-of-substituted-anilines
https://bernsteinlab.colostate.edu/123.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1464825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4 o )
Structural Elucidation Workflow
7 N\
Spectroscopic Spectroscopic Spectrosgopic Spatial Spatial
Analysis Analysis Analysis Analysis Analysis
\ \

Mass Spectrometry IR Spectroscopy

NMR Spectroscopy
(1H’ 13C)

\ A

X-Ray Crystallography Computational Modeling
(Analog-based Prediction) (DFT)

Y

Click to download full resolution via product page

Caption: A generalized workflow for the complete structural and conformational characterization
of 2-Chloro-4,5-dimethylaniline.

Methodologies for Analysis

To achieve the comprehensive characterization described, a rigorous set of experimental and
computational protocols must be employed.

Protocol: Spectroscopic Analysis

Objective: To confirm the identity and covalent structure of a synthesized or procured sample.

e Sample Preparation:
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o NMR: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDClIs or
DMSO-ds) in an NMR tube.

o IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr
powder, or run as a thin film from a solution.

o MS: Dissolve a sub-milligram quantity of the sample in a volatile solvent like methanol or
acetonitrile for analysis by techniques such as GC-MS or ESI-MS.[14]

o Data Acquisition:

o Acquire *H and 3C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

o Record the IR spectrum over the range of 4000-400 cm~2.

o Obtain a mass spectrum, ensuring sufficient resolution to observe the Cl isotopic pattern.
o Data Interpretation:

o Assign all peaks in the NMR spectra to their corresponding atoms in the structure.

o Correlate the absorption bands in the IR spectrum to the molecule's functional groups.

o Confirm the molecular weight from the M* peak and verify the presence of chlorine from
the M+2 peak in the mass spectrum.

Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure in the solid state.

o Crystallization (Self-Validating Step): The ability to grow high-quality single crystals is the first
validation of sample purity.

o Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, toluene, or
ethyl acetate/hexane).

o Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the
growth of single crystals.[15]
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o Data Collection:

o Select a suitable crystal and mount it on a goniometer head of a single-crystal X-ray
diffractometer.

o Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).
e Structure Solution and Refinement:
o Process the diffraction data to obtain a set of structure factors.

o Solve the crystal structure using direct methods or Patterson methods to obtain an initial
model of the atomic positions.

o Refine the model against the experimental data, adjusting atomic coordinates, and thermal
parameters until the calculated and observed diffraction patterns match closely. The final
R-factor is a key metric of refinement quality.[10]

Protocol: Computational Modeling

Objective: To predict the minimum energy conformation and analyze electronic properties.

 Structure Building: Construct the 3D model of 2-Chloro-4,5-dimethylaniline using molecular
modeling software.

o Method Selection:

o Choose a suitable level of theory, such as Density Functional Theory (DFT), which offers a
good balance of accuracy and computational cost.

o Select a basis set, for example, B3LYP with a 6-31G(d) basis set, which is standard for
organic molecules.[16]

e Geometry Optimization:

o Perform a geometry optimization calculation to find the lowest energy structure (the most
stable conformation). This process mathematically minimizes the forces on each atom.
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e Conformational Search (Optional but Recommended):

o To ensure the global minimum is found, perform a systematic or stochastic conformational
search by rotating the key dihedral angles (e.g., around the C-N bond).

e Analysis:
o From the optimized structure, extract geometric parameters (bond lengths, angles).

o Calculate electronic properties such as molecular orbital energies (HOMO/LUMO) and
partial atomic charges to understand reactivity.
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Caption: Key rotatable bonds (R1, R2, R3) that define the conformational landscape of 2-
Chloro-4,5-dimethylaniline.

Conclusion

The structural and conformational properties of 2-Chloro-4,5-dimethylaniline are defined by a
complex interplay of electronic and steric effects from its five substituents. Through a combined
analytical approach employing NMR, IR, and mass spectrometry, its covalent structure can be
unequivocally confirmed. While a definitive crystal structure is pending, analysis of related
molecules allows for robust predictions of its solid-state geometry. Computational modeling
further illuminates the molecule's preferred conformation, which is critical for understanding its
interaction with biological targets or its role in synthetic transformations. This detailed molecular
portrait serves as an essential foundation for rational drug design, process optimization, and
materials science applications involving this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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